molecular formula C15H22ClNO2 B1453497 4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride CAS No. 1181458-55-8

4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride

Cat. No.: B1453497
CAS No.: 1181458-55-8
M. Wt: 283.79 g/mol
InChI Key: XENANFPMWVCVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine hydrochloride, also known as AN-7925, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds have garnered significant attention for their potential applications in drug discovery and development. Notably, recent discoveries have highlighted benzofuran compounds' role in anti-hepatitis C virus activity and anticancer agents, demonstrating their potential as natural drug lead compounds. Novel methods for constructing benzofuran rings, such as free radical cyclization cascade and proton quantum tunneling, offer innovative approaches for synthesizing complex benzofuran derivatives with high yield and minimal side reactions, contributing to the development of new therapeutic drugs and understanding the relationship between bioactivities and structures (Miao et al., 2019).

Piperidine Compounds in Pharmacology and Toxicology

Piperidine derivatives have been explored for their anxiolytic-like, antidepressant, nootropic, and antinociceptive activities in animal models, as well as their antioxidant capacity in vitro. A novel N-cycloalkyl-N-benzoylpiperazine derivative demonstrated significant anxiolytic-like activity without affecting locomotor activity or motor coordination, highlighting the potential of piperidine compounds as lead structures for developing new anxiolytic drugs. This underscores the versatility of piperidine derivatives in pharmacological research, offering a promising avenue for the discovery of new therapeutic agents with improved safety and efficacy profiles (Strub et al., 2016).

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-15(2)10-11-4-3-5-13(14(11)18-15)17-12-6-8-16-9-7-12;/h3-5,12,16H,6-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENANFPMWVCVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC3CCNCC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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